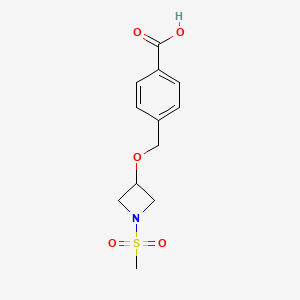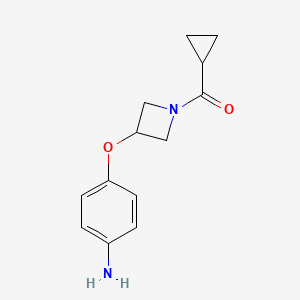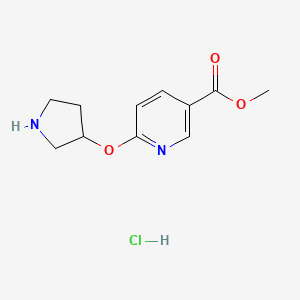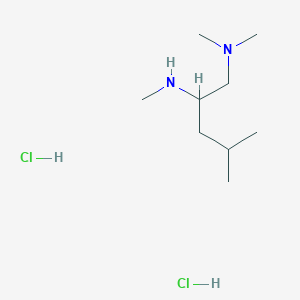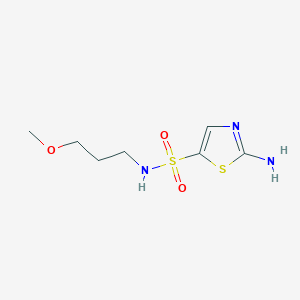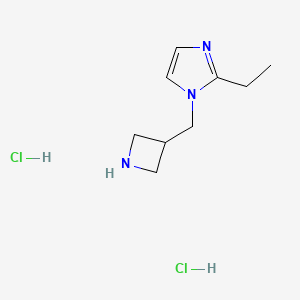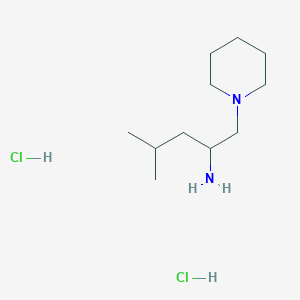![molecular formula C9H13N3 B1473251 2,4-二甲基-5,6,7,8-四氢吡啶并[4,3-d]嘧啶 CAS No. 1447966-00-8](/img/structure/B1473251.png)
2,4-二甲基-5,6,7,8-四氢吡啶并[4,3-d]嘧啶
描述
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is an organic compound belonging to the class of pyrido[4,3-d]pyrimidines These compounds are characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring
科学研究应用
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and catalysts for industrial processes
作用机制
Target of Action
Similar compounds have been reported to inhibit extracellular signal-regulated kinases (erks) and axl and mer tyrosine kinase receptors . These targets play crucial roles in cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and survival.
Mode of Action
Similar compounds have been reported to inhibit their targets by binding to them, thereby preventing their normal function . This interaction can lead to changes in cellular processes regulated by these targets.
Biochemical Pathways
These could include pathways involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
A similar compound was reported to have a promising pharmacokinetic profile in mice .
Result of Action
Inhibition of its potential targets could lead to changes in cellular processes such as cell proliferation, differentiation, and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 2,4-dimethylpyridine with a suitable pyrimidine precursor under acidic or basic conditions. The reaction typically requires heating and the use of a solvent such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable production .
化学反应分析
Types of Reactions
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrido derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrido[4,3-d]pyrimidines, depending on the specific reagents and conditions used .
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine
- 4-Methyl-2-phenyl-5,6-dihydrobenzo[4’,5’]imidazo[2’,1’:6,1]pyrido[2,3-d]pyrimidine
Uniqueness
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 2 and 4 enhances its stability and reactivity, making it a valuable compound for various applications .
属性
IUPAC Name |
2,4-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-8-5-10-4-3-9(8)12-7(2)11-6/h10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBYTVRYGCVULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=NC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
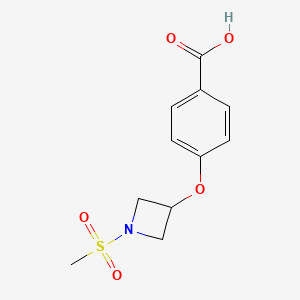
![Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride](/img/structure/B1473174.png)
